
Titanium(+4)sulfate hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Titanium(+4) sulfate hydrate, also known as titanium disulfate hydrate, is an inorganic compound with the chemical formula Ti(SO₄)₂·xH₂O. It is a white solid that is commonly used in various industrial and scientific applications. This compound is known for its high reactivity and ability to form complex structures, making it valuable in the synthesis of other titanium-based materials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Titanium(+4) sulfate hydrate is typically synthesized by reacting titanium dioxide with concentrated sulfuric acid. The reaction is carried out under controlled conditions to ensure the complete dissolution of titanium dioxide and the formation of titanium(+4) sulfate hydrate. The general reaction is as follows: [ \text{TiO}_2 + 2\text{H}_2\text{SO}_4 \rightarrow \text{Ti(SO}_4\text{)}_2 + 2\text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, titanium(+4) sulfate hydrate is produced by the sulfate process, which involves the digestion of ilmenite or titanium slag with sulfuric acid. The resulting solution is then subjected to hydrolysis to precipitate hydrated titanium dioxide, which is subsequently filtered and calcined to produce titanium dioxide pigment .
Análisis De Reacciones Químicas
Types of Reactions: Titanium(+4) sulfate hydrate undergoes various chemical reactions, including hydrolysis, oxidation, and complexation.
Common Reagents and Conditions:
Hydrolysis: When titanium(+4) sulfate hydrate is hydrolyzed, it forms hydrated titanium dioxide and sulfuric acid. This reaction is typically carried out in aqueous solutions at elevated temperatures. [ \text{Ti(SO}_4\text{)}_2 + 2\text{H}_2\text{O} \rightarrow \text{TiO}_2\cdot\text{H}_2\text{O} + 2\text{H}_2\text{SO}_4 ]
Oxidation: Titanium(+4) sulfate hydrate can be oxidized to form titanium dioxide, which is a valuable pigment in various applications. [ \text{Ti(SO}_4\text{)}_2 + \text{O}_2 \rightarrow \text{TiO}_2 + 2\text{SO}_3 ]
Major Products Formed: The major products formed from the reactions of titanium(+4) sulfate hydrate include hydrated titanium dioxide, sulfuric acid, and titanium dioxide .
Aplicaciones Científicas De Investigación
Titanium(+4) sulfate hydrate has a wide range of applications in scientific research and industry:
Chemistry: It is used as a precursor for the synthesis of titanium dioxide nanoparticles, which have applications in catalysis, photocatalysis, and as pigments.
Biology: Titanium dioxide nanoparticles derived from titanium(+4) sulfate hydrate are used in biomedical applications, including drug delivery and imaging.
Medicine: The compound is explored for its potential use in antimicrobial coatings and as a component in medical implants.
Industry: Titanium(+4) sulfate hydrate is used in the production of titanium dioxide pigments, which are widely used in paints, coatings, and plastics
Mecanismo De Acción
Titanium(+4) sulfate hydrate can be compared with other titanium-based compounds such as titanium(IV) oxysulfate and titanium(III) chloride:
Titanium(IV) Oxysulfate: Similar to titanium(+4) sulfate hydrate, titanium(IV) oxysulfate is used as a precursor for titanium dioxide synthesis. it has a different chemical structure and reactivity.
Titanium(III) Chloride: This compound is used as a reducing agent in organic synthesis and has different chemical properties compared to titanium(+4) sulfate hydrate.
Uniqueness: Titanium(+4) sulfate hydrate is unique due to its high reactivity and ability to form complex structures, making it valuable in various industrial and scientific applications .
Comparación Con Compuestos Similares
- Titanium(IV) oxysulfate
- Titanium(III) chloride
- Titanium(IV) fluoride
- Titanium(IV) isopropoxide
Propiedades
IUPAC Name |
titanium(4+);disulfate;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2H2O4S.H2O.Ti/c2*1-5(2,3)4;;/h2*(H2,1,2,3,4);1H2;/q;;;+4/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCLMGWTWKCTAV-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ti+4] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2O9S2Ti |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-(morpholin-4-ylmethyl)-3-[(Z)-(5-nitrothiophen-2-yl)methylideneamino]-1,3-oxazolidin-2-one](/img/structure/B578941.png)
![Cyclopropa[3,4]cyclopenta[1,2-b]pyridine](/img/structure/B578942.png)
![6-Oxadispiro[4.1.4~7~.2~5~]tridecane](/img/structure/B578943.png)
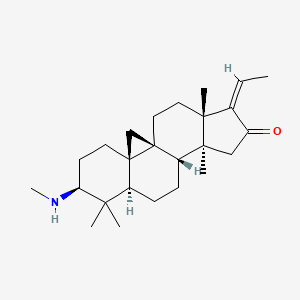
![(1S,3R,5S,7R,8R,9R,10S,13S,14R,17R)-17-(furan-3-yl)-1,3,7-trihydroxy-4,4,8,10,13-pentamethyl-1,2,3,5,6,7,9,11,12,14,16,17-dodecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B578945.png)

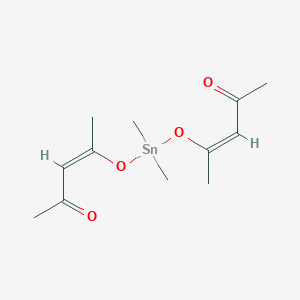
![4-[(E)-{[4-(Dimethylamino)phenyl]imino}methyl]-1-methylquinolinium iodide](/img/structure/B578953.png)
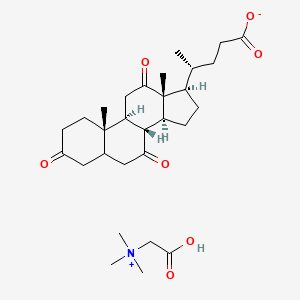
![(17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B578956.png)
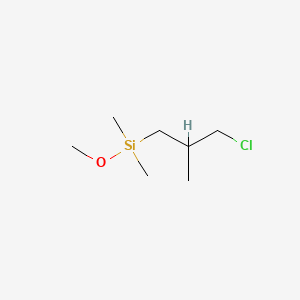

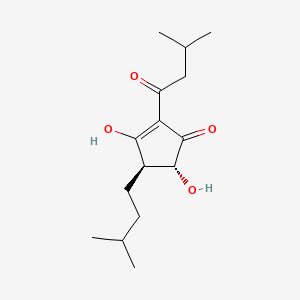
![2-{3-[5,8-Dihydroxy-2-methyl-2-(4-methylpentyl)-3,4-dihydro-2H-1-benzopyran-6-yl]-3-oxopropyl}cyclohexa-2,5-diene-1,4-dione](/img/structure/B578964.png)
